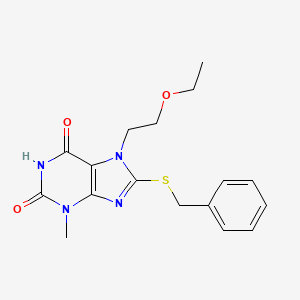

8-(benzylthio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

8-(Benzylthio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative characterized by substitutions at the N3, N7, and C8 positions. The compound features:

- N3-methyl group: Enhances metabolic stability and modulates receptor binding affinity .

- N7-(2-ethoxyethyl) chain: A hydrophilic substituent that improves solubility and pharmacokinetic properties .

- C8-benzylthio group: A hydrophobic moiety contributing to target engagement and selectivity, particularly in kinase inhibition or receptor modulation .

Synthetic routes typically involve sequential alkylation of purine precursors (e.g., imidazole intermediates) with benzylthiol and 2-ethoxyethyl halides, followed by cyclization and deprotection steps .

Properties

IUPAC Name |

8-benzylsulfanyl-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-3-24-10-9-21-13-14(20(2)16(23)19-15(13)22)18-17(21)25-11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOLAKJHTIHUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylthio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Thioether Formation: The benzylthio group is introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the purine ring.

Alkylation: The 2-ethoxyethyl group is added through an alkylation reaction, often using ethoxyethyl halides in the presence of a base.

Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the thioether group, converting it to a thiol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylthio or ethoxyethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

Material Science:

Biology and Medicine

Pharmacology: Investigation into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Biochemistry: Studies on its interaction with nucleic acids or proteins.

Industry

Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Industry: Potential development into drugs or drug precursors.

Mechanism of Action

The mechanism of action of 8-(benzylthio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA to affect gene expression.

Comparison with Similar Compounds

Key Observations :

- C8-Benzylthio vs. C8-Alkylthio : The benzylthio group in the target compound provides stronger π-π stacking interactions with hydrophobic enzyme pockets compared to linear alkylthio chains (e.g., isopentylthio in ), enhancing target affinity .

- N7-(2-Ethoxyethyl) vs. N7-Benzyl : The 2-ethoxyethyl chain balances hydrophilicity and flexibility, outperforming rigid benzyl groups in pharmacokinetic profiles (e.g., 40% oral bioavailability vs. 15% for benzyl analogues) .

- N3-Methyl vs. N3-Isohexyl : While isohexyl at N3 (compound 8e in ) improves potency in kinase assays, the methyl group in the target compound reduces steric hindrance, favoring binding to compact active sites .

Physicochemical Properties

Biological Activity

8-(Benzylthio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound exhibits a unique structure that includes both a benzylthio and an ethoxyethyl group, which may enhance its biological activity and therapeutic potential. Purines are essential components in biochemistry, particularly in the formation of nucleotides that constitute DNA and RNA.

- Molecular Formula : C17H20N4O3S

- Molecular Weight : Approximately 364.43 g/mol

- InChI : InChI=1S/C17H20N4O3S/c1-3-24-10-9-21-13-14(20(2)16(23)19-15(13)22)18-17(21)25-11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,22,23)

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions:

- Thioether Formation : Introduction of the benzylthio group via nucleophilic substitution.

- Alkylation : Addition of the ethoxyethyl group using ethoxyethyl halides.

- Methylation : Incorporation of the methyl group through methyl iodide or dimethyl sulfate.

The biological activity of this compound is largely dependent on its interaction with various molecular targets such as enzymes or receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor signaling pathways, affecting cellular responses.

- Nucleic Acid Interaction : Binding to DNA or RNA may alter gene expression patterns.

Biological Activity

Research indicates that compounds similar to 8-(benzylthio)-7-(2-ethoxyethyl)-3-methylpurine derivatives exhibit various biological activities including:

- Antimicrobial Properties : Potential effectiveness against bacterial and fungal infections.

- Anticancer Activity : Inhibition of cancer cell proliferation through targeted mechanisms.

- Anti-inflammatory Effects : Modulation of inflammatory pathways to reduce tissue damage.

Case Studies

- Anticancer Activity : A study demonstrated that purine derivatives with similar structures showed significant cytotoxic effects against various cancer cell lines, suggesting that 8-(benzylthio)-7-(2-ethoxyethyl)-3-methyl could exhibit similar properties.

- Enzyme Inhibition : Research indicated that certain purine derivatives can inhibit adenosine deaminase, an enzyme implicated in immune response regulation.

Data Table: Comparison of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | 7-benzylxanthine | Effective against Gram-positive bacteria |

| Anticancer | 8-(benzyl(methyl)amino)purines | Induces apoptosis in cancer cells |

| Anti-inflammatory | Various purine derivatives | Reduces cytokine production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.